molecular formula C17H11ClN4O2 B12776676 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone CAS No. 84640-79-9

3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone

Cat. No.: B12776676
CAS No.: 84640-79-9
M. Wt: 338.7 g/mol
InChI Key: HQIRXHNTGVARDF-XMHGGMMESA-N
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Description

3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-chlorophenyl group and the indolinone moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone typically involves multiple steps. One common synthetic route includes the reaction of p-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 1-methyl-2-indolinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the p-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, showing promising results.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone can be compared with other similar compounds, such as:

Properties

CAS No.

84640-79-9

Molecular Formula

C17H11ClN4O2

Molecular Weight

338.7 g/mol

IUPAC Name

(3E)-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1-methylindol-2-one

InChI

InChI=1S/C17H11ClN4O2/c1-22-13-5-3-2-4-12(13)14(16(22)23)19-17-21-20-15(24-17)10-6-8-11(18)9-7-10/h2-9H,1H3/b19-14+

InChI Key

HQIRXHNTGVARDF-XMHGGMMESA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=C(C=C4)Cl)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=C(C=C4)Cl)C1=O

Origin of Product

United States

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